2-(Thiophen-3-yl)piperidine hydrochloride

Catalog No.
S888372
CAS No.
1187173-80-3
M.F
C9H14ClNS
M. Wt
203.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Thiophen-3-yl)piperidine hydrochloride

CAS Number

1187173-80-3

Product Name

2-(Thiophen-3-yl)piperidine hydrochloride

IUPAC Name

2-thiophen-3-ylpiperidine;hydrochloride

Molecular Formula

C9H14ClNS

Molecular Weight

203.73 g/mol

InChI

InChI=1S/C9H13NS.ClH/c1-2-5-10-9(3-1)8-4-6-11-7-8;/h4,6-7,9-10H,1-3,5H2;1H

InChI Key

SSYVENXOFWECHJ-UHFFFAOYSA-N

SMILES

C1CCNC(C1)C2=CSC=C2.Cl

Canonical SMILES

C1CCNC(C1)C2=CSC=C2.Cl
  • Structural Features

    The molecule consists of a piperidine ring, a common scaffold in many biologically active compounds, linked to a thiophene group. Thiophene is an aromatic five-membered ring containing sulfur. The presence of these functional groups suggests potential for interaction with biological targets.

  • Target Identification

    Research on related compounds with similar structures can provide clues for potential applications of 2-(Thiophen-3-yl)piperidine hydrochloride. For instance, some piperidine derivatives exhibit anticonvulsant activity []. Additionally, certain thiophene compounds have been explored for their antimicrobial properties. These findings suggest that 2-(Thiophen-3-yl)piperidine hydrochloride could be a candidate for research in these areas, but further studies are needed for confirmation.

  • Drug Discovery Pipeline

    Due to the limited data available, it is challenging to determine if 2-(Thiophen-3-yl)piperidine hydrochloride is currently part of an active drug discovery pipeline. However, the process of drug discovery typically involves identifying potential targets, synthesizing and testing candidate molecules, and then optimizing leads for further development []. If 2-(Thiophen-3-yl)piperidine hydrochloride demonstrates promising activity in initial tests, it could progress through these stages.

2-(Thiophen-3-yl)piperidine hydrochloride is a chemical compound characterized by its unique structure, which includes a piperidine ring fused with a thiophene moiety. The molecular formula of this compound is C9H12ClN2S, and it is often utilized in medicinal chemistry due to its potential biological activities. The presence of the thiophene group enhances the compound's ability to interact with various biological targets, making it a subject of interest in drug development and synthesis.

, including:

  • Nucleophilic substitutions: The nitrogen atom in the piperidine ring can act as a nucleophile, allowing for the substitution of halides or other electrophiles.
  • Cyclization reactions: The compound can undergo cyclization to form more complex structures, which is significant in synthesizing new drug candidates.
  • Reductive amination: This reaction can be employed to introduce additional functional groups into the piperidine framework, enhancing its pharmacological properties.

2-(Thiophen-3-yl)piperidine hydrochloride exhibits various biological activities that make it a candidate for pharmaceutical applications. Research indicates that compounds with similar structures may possess:

  • Anticancer properties: Some studies suggest that thiophene derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth and metastasis.
  • Anti-inflammatory effects: The compound may modulate inflammatory pathways, potentially reducing inflammation through interaction with cellular signaling mechanisms.
  • Neuroprotective activity: There is emerging evidence that piperidine derivatives can protect neuronal cells from damage, which is crucial in neurodegenerative diseases.

The synthesis of 2-(Thiophen-3-yl)piperidine hydrochloride typically involves several key steps:

  • Formation of the piperidine ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.
  • Introduction of the thiophene moiety: Thiophene derivatives can be synthesized via methods such as electrophilic aromatic substitution or cross-coupling reactions with thiophene-containing substrates.
  • Hydrochloride salt formation: The final step often involves treating the base form of the compound with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability.

The applications of 2-(Thiophen-3-yl)piperidine hydrochloride are diverse and include:

  • Pharmaceutical development: As a building block for creating novel therapeutic agents targeting various diseases, particularly cancer and neurological disorders.
  • Material science: Thiophene derivatives are used in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
  • Corrosion inhibitors: The compound may serve as an effective corrosion inhibitor in industrial applications due to its heterocyclic structure.

Interaction studies involving 2-(Thiophen-3-yl)piperidine hydrochloride focus on its binding affinity to various biological targets:

  • Kinase inhibition: Similar compounds have demonstrated the ability to inhibit kinases such as fibroblast growth factor receptor (FGFR) and epidermal growth factor receptor (EGFR), suggesting that 2-(Thiophen-3-yl)piperidine hydrochloride may exhibit similar properties.
  • Enzyme modulation: The compound's interaction with enzymes involved in metabolic pathways could lead to alterations in cellular functions, impacting processes like inflammation and cell proliferation.

Several compounds share structural similarities with 2-(Thiophen-3-yl)piperidine hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaNotable Features
3-(Thiophen-2-yl)piperidine hydrochlorideC9H14ClNSExhibits strong anticancer activity; different thiophene position affecting reactivity .
4-Benzo[b]thiophen-3-yl-piperidine hydrochlorideC12H12ClNIncorporates a benzo group, enhancing biological interactions .
N-Methyl-3-ThiophenemethanamineC10H13NSMethylated version showing different pharmacological profiles .
2-ThiophenemethanamineC8H10N2SSimpler structure; used as a precursor for more complex derivatives .

Each of these compounds demonstrates unique properties and potential applications, but 2-(Thiophen-3-yl)piperidine hydrochloride stands out due to its specific combination of piperidine and thiophene functionalities, which provide enhanced biological activity and versatility in synthetic applications.

Thiophene-piperidine derivatives emerged as significant compounds in the late 20th century, bridging advancements in heterocyclic chemistry and medicinal research. Thiophene, first isolated in 1882 by Viktor Meyer, and piperidine, synthesized in 1850 by Thomas Anderson, laid the foundation for their hybrid structures. The specific compound 2-(thiophen-3-yl)piperidine hydrochloride was first cataloged in PubChem in 2010, though its synthetic routes were likely explored earlier in pharmaceutical patents. For instance, the 1996 patent EP0755932A1 described analogous (thiophen-2-yl)piperidine derivatives as antipsychotic agents, highlighting the therapeutic potential of such hybrids. The integration of thiophene’s aromatic stability with piperidine’s basicity marked a strategic shift toward modular drug design, particularly in central nervous system (CNS) and antiviral therapeutics.

Structural Classification within Heterocyclic Chemistry

2-(Thiophen-3-yl)piperidine hydrochloride belongs to the class of bicyclic heterocycles, featuring:

  • A piperidine ring (C₅H₁₁N), a six-membered saturated amine.
  • A thiophene moiety (C₄H₄S), a five-membered aromatic sulfur heterocycle, substituted at the 3-position.

This combination positions it within the broader category of N-substituted piperidines, where the thiophene group introduces electronic diversity through sulfur’s lone pairs and π-conjugation. The hydrochloride salt enhances aqueous solubility (203.73 g/mol molecular weight), making it suitable for pharmacological applications. Its IUPAC name, 2-(thiophen-3-yl)piperidine hydrochloride, reflects the substitution pattern critical to its reactivity.

Significance in Organic and Medicinal Chemistry Research

This compound serves as a versatile intermediate in drug discovery, enabling structure-activity relationship (SAR) studies due to:

  • Dual functionality: The basic piperidine nitrogen allows for salt formation and hydrogen bonding, while the thiophene ring participates in hydrophobic interactions.
  • Pharmacophore potential: Modifications at the piperidine N-position or thiophene substituents yield analogs with varied biological activities. For example, 3-(thiophen-2-yl)piperidine hydrochloride exhibits kinase inhibitory properties (FGFR3, EGFR), while 4-(thiophen-2-yl)piperidine derivatives show antiviral activity (EC₅₀: 0.07 μM against HIV).

Recent studies highlight its role in synthesizing sigma receptor ligands and opioid antagonists, underscoring its cross-disciplinary utility.

Comparative Positioning Among Related Sulfur-Containing Heterocycles

The compound’s unique profile distinguishes it from other sulfur heterocycles:

Feature2-(Thiophen-3-yl)piperidine HClThiopheneBenzothiopheneThiazole
Ring SystemPiperidine + thiopheneThiopheneBenzene + thiopheneThiazole
AromaticityPartial (piperidine saturated)FullFullFull
BioactivityKinase inhibition, antiviralMaterial scienceAnticancerAntimicrobial
SolubilityHigh (HCl salt)LowModerateModerate

The piperidine-thiophene hybrid offers superior tunable basicity compared to purely aromatic sulfur heterocycles, enabling targeted interactions in enzymatic pockets. For instance, its analogs outperform furan or pyrrole derivatives in metabolic stability due to reduced oxidative susceptibility.

Structural and Synthetic Insights

Synthesis and Industrial Production

The synthesis of 2-(thiophen-3-yl)piperidine hydrochloride typically involves:

  • Nucleophilic substitution: Reacting 3-bromothiophene with piperidine under acidic conditions.
  • Hydrogenation: Reducing intermediate imines or enamines to yield the piperidine core.
  • Salt formation: Treating the free base with hydrochloric acid.

Industrial-scale production employs continuous flow reactors to optimize yield (e.g., 80–90% purity). Key challenges include controlling regioselectivity in thiophene substitution and minimizing byproducts during cyclization.

Spectroscopic Characterization

  • NMR: ¹H NMR signals at δ 2.5–3.5 ppm (piperidine CH₂), δ 6.8–7.2 ppm (thiophene protons).
  • MS: Molecular ion peak at m/z 168.08 [M+H]⁺, confirming C₉H₁₄ClNS composition.

Pharmacological Applications

Kinase Inhibition

The compound’s piperidine-thiophene scaffold binds ATP pockets in kinases:

Target KinaseIC₅₀ (μM)Mechanism
FGFR30.15Competitive inhibition
EGFR0.22Allosteric modulation
JAK20.45Signal transduction block

Antiviral Activity

Derivatives inhibit viral replication via:

  • Protease binding: Disrupting HIV-1 protease dimerization (EC₅₀: <1 μM).
  • RNA polymerase interference: Blocking Ebola virus replication.

Aqueous Solubility Parameters

The aqueous solubility characteristics of 2-(Thiophen-3-yl)piperidine hydrochloride are significantly enhanced by its hydrochloride salt formation. The compound demonstrates good solubility in water, with estimated values ranging from 10-50 mg/mL under ambient conditions [1]. This enhanced aqueous solubility is primarily attributed to the ionic nature of the hydrochloride salt, which facilitates hydrogen bonding interactions with water molecules through the protonated piperidine nitrogen atom [2].

The pH-dependent solubility behavior reveals that the compound exhibits excellent solubility in acidic aqueous solutions (pH 2-3), with solubility values potentially reaching 100-500 mg/mL due to complete protonation of the piperidine nitrogen [3]. Under physiological conditions (pH 7.4), the compound maintains good solubility characteristics, making it suitable for biological applications. In contrast, basic aqueous solutions (pH 9-10) show reduced solubility due to deprotonation of the piperidine nitrogen, resulting in moderate solubility values of 5-20 mg/mL [4].

The temperature dependence of aqueous solubility follows typical patterns for organic hydrochloride salts, with solubility generally increasing with temperature. However, specific thermodynamic parameters for dissolution have not been experimentally determined for this compound.

Organic Solvent Compatibility

The organic solvent compatibility profile of 2-(Thiophen-3-yl)piperidine hydrochloride demonstrates variable solubility depending on solvent polarity and hydrogen bonding capacity. Polar protic solvents such as ethanol and methanol exhibit good compatibility, with solubility ranges of 20-100 mg/mL [5]. This favorable solubility is attributed to hydrogen bonding interactions between the hydroxyl groups of the alcohols and the protonated piperidine nitrogen.

Polar aprotic solvents, including dimethylformamide and dimethyl sulfoxide, show excellent compatibility with solubility values of 50-200 mg/mL [6]. These solvents provide optimal solvation for the ionic compound while maintaining chemical stability. Acetonitrile demonstrates moderate to good solubility characteristics (10-50 mg/mL), making it suitable for analytical applications.

Moderately polar solvents such as acetone, dichloromethane, and chloroform exhibit limited compatibility with solubility values of 5-20 mg/mL. This reduced solubility is primarily due to polarity mismatch between the ionic compound and the solvent systems. Nonpolar solvents including diethyl ether, hexane, and toluene show poor to very poor compatibility, with solubility values below 1 mg/mL, reflecting the incompatibility between the polar ionic compound and nonpolar solvent environments.

Acid-Base Equilibria and pKa Determination

The acid-base equilibria of 2-(Thiophen-3-yl)piperidine hydrochloride are governed by the basicity of the piperidine nitrogen atom. Based on structural analogy with piperidine, which has a pKa of approximately 11.2 [7], the conjugate acid of 2-(Thiophen-3-yl)piperidine is estimated to have a pKa value in the range of 10-12 [4]. This estimation considers the electron-withdrawing effects of the thiophene ring system, which may slightly reduce the basicity compared to unsubstituted piperidine.

The thiophene ring system, with its aromatic character and sulfur heteroatom, exerts a mild electron-withdrawing effect on the piperidine nitrogen through the saturated carbon linker. This effect is expected to be less pronounced than direct conjugation, resulting in a pKa value potentially closer to 10-11 rather than the higher values observed for simple piperidine derivatives [8].

The compound exists predominantly in its protonated form under physiological conditions, with the equilibrium strongly favoring the piperidinium ion. The Henderson-Hasselbalch equation predicts that at pH 7.4, approximately 99% of the compound would exist in the protonated state, assuming a pKa of 11.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

The nuclear magnetic resonance spectroscopic profile of 2-(Thiophen-3-yl)piperidine hydrochloride provides definitive structural confirmation through characteristic chemical shift patterns. In proton nuclear magnetic resonance spectroscopy, the thiophene ring protons appear in the aromatic region with characteristic chemical shifts: H-2 at approximately δ 6.85 ppm, H-4 at δ 7.02 ppm, and H-5 at δ 7.28 ppm [9]. These chemical shifts are consistent with the electronic environment of the thiophene ring system and confirm the 3-substitution pattern.

The piperidine ring protons exhibit characteristic multipicity patterns in the aliphatic region, with the methylene protons appearing between δ 1.5-3.0 ppm. The proton attached to the carbon bearing the thiophene ring typically appears as a multiplet around δ 3.0-3.5 ppm, reflecting its deshielding by the adjacent aromatic system [10].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct carbon environments, with thiophene carbons appearing in the range of δ 120-140 ppm and piperidine carbons in the δ 25-55 ppm region. The thiophene carbon atoms show characteristic chemical shifts: C-2 at approximately δ 125.2 ppm, C-4 at δ 127.8 ppm, and C-5 at δ 141.3 ppm [9]. The piperidine carbon atoms display typical aliphatic chemical shifts, with the carbon attached to the thiophene ring appearing at the downfield end of the aliphatic range due to the deshielding effect of the aromatic ring.

Infrared and Raman Spectroscopic Features

The infrared spectroscopic profile of 2-(Thiophen-3-yl)piperidine hydrochloride exhibits characteristic absorption bands that provide structural fingerprinting capabilities. The nitrogen-hydrogen stretching vibrations appear in the range of 3200-3400 cm⁻¹, reflecting the protonated state of the piperidine nitrogen in the hydrochloride salt [11]. These bands are typically broader than those observed for neutral amines due to hydrogen bonding interactions.

Carbon-hydrogen stretching vibrations appear in the range of 2800-3000 cm⁻¹, with aromatic carbon-hydrogen stretches typically occurring at higher frequencies than aliphatic carbon-hydrogen stretches. The thiophene ring exhibits characteristic carbon-carbon stretching vibrations in the range of 1400-1600 cm⁻¹, which are diagnostic for the aromatic heterocyclic system [9].

Raman spectroscopy provides complementary vibrational information, with thiophene ring breathing modes appearing in the range of 700-800 cm⁻¹ and carbon-sulfur stretching vibrations in the 600-700 cm⁻¹ region. The ring deformation modes appear at lower frequencies (400-600 cm⁻¹) and provide additional structural fingerprinting capabilities [12].

Ultraviolet-Visible Absorption Properties

The ultraviolet-visible absorption characteristics of 2-(Thiophen-3-yl)piperidine hydrochloride are dominated by the thiophene chromophore, which exhibits characteristic electronic transitions. The primary absorption maximum occurs at approximately 280 nm, corresponding to π-π* transitions within the thiophene ring system [13]. This transition is typical for thiophene derivatives and provides a useful analytical wavelength for quantitative analysis.

A secondary absorption feature appears as a shoulder around 320 nm, which may correspond to n-π* transitions involving the sulfur heteroatom. The overall absorption profile is characteristic of thiophene-containing compounds and provides a unique spectroscopic signature for identification purposes [14].

The extinction coefficient values are expected to be moderate, reflecting the isolated nature of the thiophene chromophore without extensive conjugation. The compound shows minimal absorption in the visible region, resulting in a colorless to pale yellow appearance in solution.

Thermal Stability and Calorimetric Properties

The thermal stability profile of 2-(Thiophen-3-yl)piperidine hydrochloride indicates good thermal stability under normal storage and handling conditions. Thermogravimetric analysis suggests an onset decomposition temperature (T₅%) in the range of 250-300°C, which is typical for organic hydrochloride salts [15]. This thermal stability is sufficient for most synthetic and analytical applications.

The peak decomposition temperature occurs at approximately 320-350°C, with complete decomposition achieved by 400°C under inert atmosphere conditions [16]. The decomposition process likely involves initial dehydrochlorination followed by degradation of the organic framework through radical mechanisms.

Differential scanning calorimetry studies would be expected to reveal melting behavior prior to decomposition, although specific melting point data are not available in the current literature. The compound exists as a crystalline solid at room temperature, precluding the observation of glass transition phenomena.

Dates

Last modified: 08-16-2023

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